1-(4-Tert-butylbenzyl)-3-phenyl-1-pyridin-2-ylurea
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Overview
Description
3-[(4-TERT-BUTYLPHENYL)METHYL]-1-PHENYL-3-(PYRIDIN-2-YL)UREA is a complex organic compound with a unique structure that includes a tert-butylphenyl group, a phenyl group, and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-TERT-BUTYLPHENYL)METHYL]-1-PHENYL-3-(PYRIDIN-2-YL)UREA typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-tert-butylbenzyl chloride with phenyl isocyanate in the presence of a base to form the urea derivative. The reaction conditions often include solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and automated systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3-[(4-TERT-BUTYLPHENYL)METHYL]-1-PHENYL-3-(PYRIDIN-2-YL)UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and bases like sodium hydride. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3-[(4-TERT-BUTYLPHENYL)METHYL]-1-PHENYL-3-(PYRIDIN-2-YL)UREA has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Mechanism of Action
The mechanism of action of 3-[(4-TERT-BUTYLPHENYL)METHYL]-1-PHENYL-3-(PYRIDIN-2-YL)UREA involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- 4-TERT-BUTYLPHENYL)-METHYL]-1-PHENYL-3-(PYRIDIN-3-YL)UREA
- 3-[(4-TERT-BUTYLPHENYL)METHYL]-1-PHENYL-3-(PYRIDIN-4-YL)UREA
- 3-[(4-TERT-BUTYLPHENYL)METHYL]-1-PHENYL-3-(PYRIDIN-5-YL)UREA
Uniqueness
3-[(4-TERT-BUTYLPHENYL)METHYL]-1-PHENYL-3-(PYRIDIN-2-YL)UREA is unique due to its specific substitution pattern, which can influence its reactivity and binding properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C23H25N3O |
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Molecular Weight |
359.5 g/mol |
IUPAC Name |
1-[(4-tert-butylphenyl)methyl]-3-phenyl-1-pyridin-2-ylurea |
InChI |
InChI=1S/C23H25N3O/c1-23(2,3)19-14-12-18(13-15-19)17-26(21-11-7-8-16-24-21)22(27)25-20-9-5-4-6-10-20/h4-16H,17H2,1-3H3,(H,25,27) |
InChI Key |
BBZHZPPCPLMTHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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